(S)-2-Amino-5-methylhex-4-enoic acid

Description

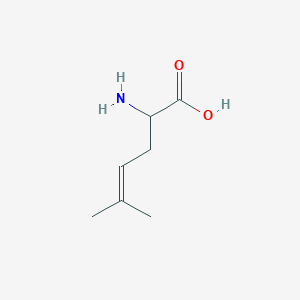

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-methylhex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(2)3-4-6(8)7(9)10/h3,6H,4,8H2,1-2H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRARHOAIGIRUNR-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H](C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of S 2 Amino 5 Methylhex 4 Enoic Acid

Established Laboratory Synthetic Routes

The construction of the (S)-2-Amino-5-methylhex-4-enoic acid molecule can be achieved through several established laboratory methods. These routes often involve the strategic introduction of the amino group onto a pre-existing carbon skeleton.

Alkylation and Hydrolysis Strategies for Amino Group Introduction

A common strategy for the synthesis of amino acids involves the alkylation of an amine equivalent followed by hydrolysis. In the context of 2-Amino-5-methylhex-4-enoic acid, this can be conceptualized by starting with a suitable precursor containing the 5-methylhex-4-enoic acid backbone. One approach involves the alkylation of ammonia (B1221849) or a protected amine with a halo-substituted derivative of 5-methylhex-4-enoic acid. The subsequent hydrolysis of the resulting intermediate, often under acidic or basic conditions, cleaves any protecting groups and yields the final amino acid.

Another variation of this strategy employs the alkylation of N-protected glycine (B1666218) derivatives. For instance, the sodium salt of an N-acylglycine can be alkylated with a suitable 5-methylhex-4-enyl halide. Subsequent hydrolysis of both the ester and the N-acyl group furnishes the desired amino acid. The efficiency of these alkylation reactions is influenced by factors such as the nature of the leaving group, the solvent, and the base used for deprotonation.

Adaptations of the Strecker Synthesis for Branched, Unsaturated Amino Acids

The Strecker synthesis, a classic method for preparing amino acids, can be adapted for the synthesis of branched and unsaturated amino acids like this compound. wikipedia.org This one-pot, three-component reaction typically involves an aldehyde or ketone, ammonia, and a cyanide source, followed by hydrolysis of the intermediate α-aminonitrile. wikipedia.orgmasterorganicchemistry.commedschoolcoach.comorganic-chemistry.orgyoutube.com

For the synthesis of 2-Amino-5-methylhex-4-enoic acid, the corresponding aldehyde, 4-methylpent-3-enal, would be the starting material. The reaction proceeds through the formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group to a carboxylic acid yields the target amino acid. wikipedia.orgmasterorganicchemistry.commedschoolcoach.comorganic-chemistry.org

| Step | Reactants | Intermediate/Product | Key Transformation |

| 1 | 4-methylpent-3-enal, Ammonia | Iminium ion | Formation of an imine |

| 2 | Iminium ion, Cyanide | α-Aminonitrile | Nucleophilic addition of cyanide |

| 3 | α-Aminonitrile, Water (acid/base) | This compound | Hydrolysis of the nitrile |

Table 1: Key steps in the adapted Strecker synthesis.

The classical Strecker synthesis produces a racemic mixture of the amino acid. wikipedia.org Achieving the desired (S)-enantiomer requires the use of asymmetric variations of this method, which will be discussed in a later section.

Consideration of Precursor Chemistry and Reaction Pathways

The choice of precursors is a critical aspect of synthesizing this compound. The starting materials must contain the requisite carbon framework or be readily converted to it. For instance, 5-methylhex-4-enoic acid itself can serve as a key precursor. This unsaturated carboxylic acid can be subjected to various chemical transformations to introduce the amino group at the α-position.

One potential pathway involves the α-bromination of the carboxylic acid or its ester derivative, followed by nucleophilic substitution with an amino group source like ammonia or azide (B81097). The azide can then be reduced to the amine. The regioselectivity of the bromination is crucial and can be influenced by the reaction conditions.

The synthesis of the precursor, 5-methylhex-4-enoic acid, can be achieved through various established organic reactions. For example, it can be prepared from commercially available starting materials through Wittig-type reactions or other carbon-carbon bond-forming strategies.

Enantioselective Synthesis Approaches for Stereochemical Control

The biological activity of amino acids is often dependent on their stereochemistry. Therefore, the development of enantioselective synthetic methods to produce the pure (S)-enantiomer of 2-Amino-5-methylhex-4-enoic acid is of significant importance.

Application of Chiral Auxiliary Methods

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is established, the auxiliary is removed. wikipedia.org

In the context of synthesizing this compound, a chiral auxiliary can be attached to a glycine enolate equivalent. The resulting chiral enolate can then be alkylated with a 5-methylhex-4-enyl halide. The bulky chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary affords the desired (S)-amino acid. Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in the asymmetric synthesis of various amino acids. wikipedia.org

| Step | Description | Key Feature |

| 1 | Attachment of a chiral auxiliary to a glycine derivative. | Formation of a chiral substrate. |

| 2 | Diastereoselective alkylation with a 5-methylhex-4-enyl halide. | Stereochemical control by the auxiliary. |

| 3 | Removal of the chiral auxiliary. | Release of the enantiomerically enriched amino acid. |

Table 2: General steps in a chiral auxiliary-mediated synthesis.

Strategies Employing Asymmetric Catalysis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. This strategy involves the use of a chiral catalyst to control the stereochemistry of a reaction.

For the synthesis of this compound, asymmetric hydrogenation of a suitable prochiral precursor is a viable approach. For example, an N-acyl-2-amino-5-methylhex-4-enoic acid derivative could be hydrogenated using a chiral transition metal catalyst, such as one based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other.

Asymmetric Strecker reactions can also be employed. wikipedia.org This can be achieved by using a chiral amine or a chiral catalyst to control the addition of cyanide to the imine intermediate. masterorganicchemistry.com For instance, a chiral ligand can coordinate to a metal catalyst, which then activates the imine for enantioselective cyanide addition. nih.gov Chemoenzymatic methods, which utilize enzymes as catalysts, also present a powerful tool for the asymmetric synthesis of amino acids, often providing high enantioselectivity under mild reaction conditions. nih.gov

| Method | Catalyst Type | Key Principle |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Enantioselective reduction of a C=C or C=N bond. |

| Asymmetric Strecker Reaction | Chiral Lewis acids or organocatalysts | Enantioselective addition of cyanide to an imine. |

| Enzymatic Resolution/Synthesis | Enzymes (e.g., lipases, acylases) | Kinetic resolution of a racemic mixture or stereoselective synthesis. nih.gov |

Table 3: Overview of asymmetric catalysis strategies.

Enzymatic Resolution Techniques for Enantiomer Separation

The production of enantiomerically pure this compound often relies on stereoselective techniques, as chemical syntheses typically yield a racemic mixture (an equal mix of both the (S) and (R) enantiomers). Enzymatic resolution is a powerful biocatalytic method used to separate these enantiomers. This technique leverages the high stereospecificity of enzymes, which preferentially catalyze a reaction on only one of the enantiomers in the racemic mixture.

Industrial production of chiral amino acids frequently employs enzymes like lipases or dehydrogenases to resolve racemic mixtures with high enantioselectivity under mild reaction conditions. In a typical resolution process for a racemic amino acid, an enzyme can be used to selectively acylate the amino group or hydrolyze an N-acyl derivative of one enantiomer. For instance, an enzyme might selectively hydrolyze N-acetyl-(S)-2-Amino-5-methylhex-4-enoic acid from a racemic mixture of N-acetyl derivatives, leaving the N-acetyl-(R)-enantiomer unreacted. The resulting free (S)-amino acid can then be separated from the unreacted N-acyl-(R)-amino acid based on their different physical and chemical properties, such as solubility. The high degree of enantiomeric purity is often validated using techniques like high-performance liquid chromatography (HPLC) with a chiral stationary phase.

| Parameter | Description | Common Enzymes | Key Advantage |

| Principle | Selective enzymatic transformation of one enantiomer in a racemic mixture. | Lipases, Dehydrogenases, Acylases | High enantioselectivity (>97%) |

| Substrate | Racemic mixture of the amino acid or a derivative (e.g., N-acyl form). | N/A | Mild reaction conditions |

| Outcome | Transformed (S)-enantiomer and untransformed (R)-enantiomer (or vice-versa). | N/A | Environmentally friendly process |

| Separation | Exploits differing physicochemical properties of the product and unreacted enantiomer. | N/A | High yield of pure enantiomer |

Derivatization Strategies for Research Applications

The functional groups of this compound can be modified or "derivatized" to facilitate its use in various research applications, particularly in peptide synthesis.

In peptide synthesis, the amino group of an amino acid must be temporarily blocked or "protected" to prevent unwanted side reactions during the formation of peptide bonds. Two of the most common protecting groups are the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butoxycarbonyl (Boc) group. wuxiapptec.commybiosource.com

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. organic-chemistry.org The Boc group is stable to most bases and nucleophiles but can be readily removed under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA). organic-chemistry.org This orthogonal stability allows it to be used in conjunction with other protecting groups like Fmoc. organic-chemistry.org The use of Boc protection enhances the solubility of the amino acid in organic solvents, a crucial factor in synthetic processes.

The Fmoc group is another widely used protecting group, especially in solid-phase peptide synthesis (SPPS). It is often introduced using reagents like Fmoc-benzotriazole in the presence of a base such as triethylamine. organic-chemistry.org The Fmoc group is stable to acidic conditions but is cleaved by treatment with a mild base, such as piperidine. researchgate.net This lability to bases makes it an orthogonal partner to the acid-labile Boc group.

| Derivative | Reagent | Typical Conditions | Cleavage Conditions | CAS Number |

| Boc-(S)-2-Amino-5-methylhex-4-enoic acid | Di-tert-butyl dicarbonate ((Boc)₂O) | Aqueous or anhydrous base organic-chemistry.org | Anhydrous acid (e.g., TFA) | 123098-61-3 bldpharm.com |

| Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid | Fmoc-benzotriazole or Fmoc-Cl | Triethylamine at ~20°C organic-chemistry.org | Mild base (e.g., Piperidine) researchgate.net | 914486-08-1 wuxiapptec.comaablocks.com |

This compound possesses three distinct functional groups—an amino group, a carboxylic acid group, and an alkene (double bond)—each with its own characteristic reactivity.

Amino Group: The primary amine is a nucleophile and can undergo substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form N-substituted derivatives. Its most common reaction in the context of synthesis is protection with groups like Boc and Fmoc, as detailed previously.

Carboxylic Acid Group: This group can undergo standard reactions such as esterification, typically by reacting with an alcohol under acidic catalysis. It is the site of peptide bond formation, where it is activated and then reacted with the amino group of another amino acid.

Alkene Moiety: The carbon-carbon double bond is susceptible to both oxidation and reduction.

Oxidation: Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can cleave the double bond to form corresponding oxo derivatives, such as ketones or aldehydes.

Reduction: The double bond can be reduced to a single bond, converting the unsaturated amino acid into its saturated counterpart, (S)-2-Amino-5-methylhexanoic acid. This is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or with reducing agents like lithium aluminum hydride.

| Functional Group | Reaction Type | Common Reagents | Product Type | Reference |

| Alkene | Oxidation | Potassium permanganate (KMnO₄) | Ketones or aldehydes | |

| Alkene | Reduction | Catalytic Hydrogenation (H₂/Pd/C), LiAlH₄ | Saturated amino acid | |

| Amino | Nucleophilic Substitution | Alkyl halides, Acyl chlorides | N-substituted amino acids | |

| Amino | N-Protection | (Boc)₂O, Fmoc-Cl | N-Boc or N-Fmoc amino acid | organic-chemistry.orgorganic-chemistry.org |

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Amino ester | Inferred |

Biosynthesis, Natural Occurrence, and Metabolic Studies in Research Models

Isolation and Identification from Natural Sources

Discovery as an Allelochemical from Fungi (e.g., Boletus fraternus Peck.)

(S)-2-Amino-5-methylhex-4-enoic acid has been identified as a naturally occurring compound, notably isolated from fungal species. Research has pointed to its role as an allelochemical, a type of secondary metabolite produced by an organism that influences the growth, survival, and reproduction of other organisms.

Specifically, this compound is reported to be produced by the fungus Boletus fraternus Peck. In its natural environment, this mushroom exhibits allelopathic properties, actively suppressing the growth of surrounding broadleaf plants. Through bioassay-guided fractionation of the mushroom's fruiting bodies, this compound was identified as a key compound responsible for this inhibitory activity. Allelochemicals like this amino acid are crucial for the producing organism, as they can reduce competition for resources by hindering the development of nearby plants, thereby protecting the fungus's immediate environment.

Context of the Compound as a Rare Non-Protein Amino Acid

This compound belongs to a vast and diverse group of amino acids known as non-proteinogenic or non-coded amino acids. wikipedia.org Unlike the 20 standard proteinogenic amino acids that are encoded by the universal genetic code to build proteins, non-proteinogenic amino acids (NPAAs) serve a wide array of other biological functions. wikipedia.orgnih.gov There are over 140 NPAAs that occur naturally. wikipedia.org

Fungi, in particular, are known to synthesize a remarkable variety of NPAAs, which often play roles in defense, signaling, or as metabolic intermediates. nih.govnih.gov These compounds are considered secondary metabolites and their presence can be specific to certain species or genera. nih.gov The classification of this compound as a rare NPAA highlights its specialized role and limited distribution in nature, primarily as a defensive or competitive molecule for the producing organism. researchgate.net

Proposed Biosynthetic Pathways for Unsaturated Amino Acids

While the precise biosynthetic pathway for this compound has not been fully elucidated, a hypothetical pathway can be proposed based on established routes for branched-chain and unsaturated amino acid synthesis in fungi and other microorganisms. nih.govnih.gov

Investigation of Precursor Molecules and Intermediates

The carbon skeleton of this compound strongly suggests its origin from the leucine (B10760876) biosynthetic pathway. nih.govmetwarebio.com Leucine synthesis in fungi and plants begins with pyruvate. nih.govwikipedia.org A key intermediate in this pathway is α-ketoisocaproate (α-KIC), which is the direct α-keto acid precursor to leucine. metwarebio.com

It is hypothesized that the biosynthesis of this compound diverges from the standard leucine pathway. The likely precursor would be an intermediate derived from α-ketoisovalerate, the precursor to valine and the starting point for the leucine-specific branch. nih.gov This intermediate would undergo modification to create the final structure.

Table 1: Potential Precursors and Intermediates in the Biosynthesis of this compound

| Molecule Type | Compound Name | Role in Pathway |

| Starting Material | Pyruvic Acid | Fundamental building block for branched-chain amino acids. wikipedia.org |

| Intermediate | α-Ketoisovalerate | Precursor to the leucine-specific branch of the pathway. nih.gov |

| Intermediate | α-Ketoisocaproate (α-KIC) | Direct α-keto acid precursor to leucine; a likely point of divergence. metwarebio.com |

| Penultimate Precursor | 5-methyl-2-oxohex-4-enoic acid | The hypothetical α-keto acid that is aminated to form the final product. |

Hypothetical Enzymatic Steps in its Natural Formation

The formation of this compound from its proposed precursors would require a series of specific enzymatic reactions.

Chain Elongation : Starting from α-ketoisovalerate, enzymes homologous to those in the leucine pathway (e.g., α-isopropylmalate synthase, isomerase, and dehydrogenase) would extend the carbon chain. nih.govwikipedia.org

Desaturation : The introduction of the double bond at the C4-C5 position is a critical step. This would likely be catalyzed by a desaturase enzyme. Desaturases are common in fungi and are responsible for creating double bonds in various molecules, including fatty acids.

Transamination : The final step in many amino acid biosynthetic pathways is the addition of an amino group. wikipedia.org It is proposed that a branched-chain amino acid aminotransferase (BCAT) would catalyze the transfer of an amino group from a donor like glutamate (B1630785) to the α-keto acid precursor (5-methyl-2-oxohex-4-enoic acid), yielding this compound. wikipedia.orgresearchgate.net

Metabolic Fates and Transformations in Biological Systems (excluding human clinical data)

In biological systems, non-proteinogenic amino acids like this compound can have several metabolic fates, particularly within the producing organism and the surrounding ecosystem.

As an allelochemical, its primary fate is release into the environment to influence other organisms. nih.gov Within the producing fungus, it might serve as a form of nitrogen storage, to be catabolized when nitrogen is scarce. frontiersin.org

If another microorganism were to metabolize this compound, the degradation would likely begin with deamination, where the amino group is removed, converting the molecule back into its corresponding α-keto acid, 5-methyl-2-oxohex-4-enoic acid. numberanalytics.comlibretexts.org This α-keto acid could then enter central metabolic pathways. For example, it could potentially be broken down into smaller units like acetyl-CoA, which can then be used for energy production through the citric acid cycle or for the synthesis of other compounds like fatty acids. wikipedia.orgnumberanalytics.com

The presence of such NPAAs can also impact the metabolic profile of affected organisms. Studies on allelopathy show that recipient plants or microbes often exhibit disordered amino acid metabolism and inhibited energy production when exposed to these compounds. nih.gov The accumulation of certain amino acids in the target organism can indicate significant protein degradation or disruption of nitrogen metabolism. nih.gov

Enzymatic Transformations Involving the Compound

Detailed studies on the specific enzymatic transformations of this compound are limited in the current scientific literature. It is known that as a non-proteinogenic amino acid, it can interfere with metabolic pathways in plants by affecting general amino acid metabolism and protein synthesis. The structural uniqueness of the compound, particularly the unsaturated double bond, suggests it could be a target for various classes of enzymes, such as oxidases or reductases, which could modify the double bond or the amino group, respectively. However, specific enzymes that act on this compound have not been characterized.

Studies in Model Organisms and Cell Systems

Studies using model organisms have primarily focused on the allelopathic properties of related compounds. For example, (2S,4R)-2-amino-4-methyl-hex-5-enoic acid isolated from Boletus fraternus was shown to inhibit the radicle growth of lettuce seedlings significantly. tandfonline.com This suggests a potential role as a natural herbicide or growth regulator. Research indicates that the mechanism of action involves interference with metabolic pathways in the target plants. While these findings are for a closely related isomer, they provide a framework for understanding the potential biological activities of this compound. Direct studies using this compound in specific model organisms or cell culture systems are not widely reported.

Biological Activities and Mechanistic Elucidation in Research

Allelochemical Activity and Plant Growth Modulation

A significant area of research has focused on the compound's role in allelopathy—a biological phenomenon where an organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. nih.gov This compound has been identified as a potent allelochemical, particularly in studies involving fungi. tandfonline.comtandfonline.com

Research has demonstrated that the mushroom Boletus fraternus Peck exhibits allelopathic properties, suppressing the growth of nearby broadleaf plants. tandfonline.comtandfonline.com Through bioassay-guided fractionation of the mushroom's fruiting bodies, a stereoisomer of the subject compound, (2S,4R)-2-amino-4-methyl-hex-5-enoic acid, was isolated and identified as the major allelochemical responsible for this activity. tandfonline.comtandfonline.com This compound, also known as 5-dehydrohomoleucine, showed significant inhibitory effects on the growth of lettuce seedlings. tandfonline.com

The inhibitory concentration (IC50) values from studies on lettuce seedlings highlight the compound's potent effect on plant development, particularly on radicle (embryonic root) growth. tandfonline.com

Interactive Table: Inhibitory Effect of (2S,4R)-2-amino-4-methyl-hex-5-enoic acid on Lettuce Seedlings

| Plant Part | IC50 Concentration (ppm, w/v) |

|---|---|

| Radicles | 34 |

| Hypocotyls | 310 |

Data sourced from studies on the allelochemical isolated from Boletus fraternus. tandfonline.com

The allelochemical action of (S)-2-Amino-5-methylhex-4-enoic acid is attributed to its ability to interfere with the metabolic pathways of targeted plants. While the precise molecular targets are still under active investigation, it is understood that the compound disrupts essential biochemical processes necessary for normal plant growth and development. Allelochemicals, in general, can exert their effects by disrupting various functions, including nutrient uptake and physiological processes, ultimately hindering a competitor plant's ability to thrive. nih.govresearchgate.net The introduction of this non-proteinogenic amino acid into a plant's system likely creates a metabolic disturbance, leading to the observed growth inhibition.

Enzyme Interaction and Modulation Studies

The stereochemistry of amino acids is critical for their biological function, particularly in how they interact with the chiral environments of enzyme active sites. The specific (S)-configuration of 2-Amino-5-methylhex-4-enoic acid, along with its unique side chain, dictates its interaction with various enzymes.

While detailed studies on a wide range of specific enzymes are ongoing, the principle of competitive inhibition is a likely mechanism for this compound's action. As an analog of naturally occurring amino acids, it can compete for the active site of enzymes that normally bind substrates like leucine (B10760876) or other branched-chain amino acids. Research has shown that the compound can modulate enzyme activities, a property that suggests potential applications in developing new strategies for metabolic disorders. The enantiomeric specificity is a critical factor in these interactions, influencing binding affinity within the chiral active sites of enzymes.

Research has confirmed that this compound influences enzyme-substrate interactions. Small molecules can act by stabilizing weak protein-protein or enzyme-substrate complexes, effectively trapping them and inhibiting downstream processes. utoronto.ca The study of this compound's binding affinities with various metabolic enzymes is a key area of research. These studies aim to elucidate how strongly the compound binds to an enzyme's active site compared to the natural substrate, which is fundamental to understanding its inhibitory potency.

Influence on Protein Synthesis Pathways

Inhibition of Protein Synthesis in Bacterial Models (e.g., S. typhimurium TA1535)

This compound, also known as AMHA, has been identified as an inhibitor of protein synthesis in bacterial models such as Salmonella typhimurium TA1535 and Escherichia coli K-12. nih.gov Research has shown that this compound specifically targets protein synthesis without affecting the synthesis of DNA or RNA. nih.gov The inhibitory effect of AMHA on bacterial growth and protein synthesis can be reversed by the addition of methionine, indicating a competitive interaction related to methionine-dependent pathways. nih.gov

In studies using S. typhimurium TA1535, AMHA was initially isolated based on its ability to counteract the mutagenic effects of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). nih.gov It also directly inhibited the growth of this tester strain in synthetic media. nih.gov

Interactive Data Table: Effect of AMHA on Macromolecular Synthesis

| Bacterial Strain | Process Inhibited | Unaffected Processes | Reference |

| S. typhimurium TA1535 | Protein Synthesis | DNA Synthesis, RNA Synthesis | nih.gov |

| E. coli K-12 | Protein Synthesis | DNA Synthesis, RNA Synthesis | nih.gov |

Analogous Research on Elongation Factor-Targeting by Related Peptides Incorporating Unsaturated Amino Acids

The mechanism of protein synthesis inhibition by molecules containing unsaturated amino acids often involves targeting essential components of the translational machinery. Research on antibiotics like kirromycin (B1673653) and GE81112, which are peptides containing non-proteinogenic amino acids, provides a framework for understanding such interactions.

Kirromycin and its analogs, known as elfamycins, are potent inhibitors of bacterial protein synthesis that act on the elongation factor Tu (EF-Tu). nih.govmcmaster.cauni-tuebingen.de EF-Tu is a crucial GTPase that facilitates the delivery of aminoacyl-tRNAs to the ribosome. uni-tuebingen.de Kirromycin binds to EF-Tu and locks it in a conformation that remains bound to the ribosome even after GTP hydrolysis. mcmaster.ca This prevents the release of EF-Tu and subsequently halts the elongation of the polypeptide chain. nih.govmcmaster.ca

Similarly, the tetrapeptide antibiotic GE81112, which contains uncommon amino acids, selectively inhibits the initiation of prokaryotic translation. nih.govpnas.org It binds to the 30S ribosomal subunit and prevents the correct binding of the initiator fMet-tRNA to the P-site, thereby blocking the formation of the 30S initiation complex. pnas.orgpnas.org Structural studies have pinpointed the binding site of GE81112 within the E-site of the ribosomal mRNA channel, where it allosterically hinders the locking of the initiator tRNA. nih.govbiorxiv.orgbiorxiv.org This interference stalls the initiation process and prevents the transition to the elongation phase. pnas.org This body of research highlights a common strategy among certain natural peptides: the targeting of elongation or initiation factors to disrupt protein synthesis.

Role as a Methionine Analog in Biochemical Pathways

This compound functions as a methionine analog. Its structural similarity to methionine allows it to compete with the natural amino acid in key biochemical processes. nih.gov This antagonistic relationship is demonstrated by the fact that the biological activities of AMHA, including growth inhibition, are nullified by the presence of methionine. nih.gov

The primary mechanism of its action as a methionine analog is through the inhibition of methionyl-tRNA synthetase (MetRS). In a cell-free system derived from E. coli, AMHA was shown to inhibit the formation of methionyl-tRNA, but not valyl-tRNA, confirming its specificity for the methionine pathway. nih.gov Furthermore, AMHA supports the ATP-PPi exchange reaction in this system, which is the first step in amino acid activation by aminoacyl-tRNA synthetases, indicating that it is recognized and activated by MetRS as a substrate. nih.gov

Discrimination during tRNA Transfer and Protein Synthesis Processes

The fidelity of protein synthesis relies heavily on the ability of aminoacyl-tRNA synthetases (aaRS) to accurately recognize and charge their cognate amino acids onto the corresponding tRNAs. nih.govnih.govcaltech.edu The case of this compound illustrates the challenge posed by amino acid analogs to this crucial quality control mechanism.

Methionyl-tRNA synthetase (MetRS) possesses a high degree of specificity to ensure that only methionine is incorporated in response to AUG codons. nih.gov This discrimination occurs at the initial binding and activation step within the enzyme's active site. nih.govnih.govcaltech.edu Computational and kinetic studies have shown that the MetRS active site has a strong preference for methionine over other natural amino acids. nih.gov

However, analogs like AMHA can be mistakenly recognized and activated by MetRS. nih.gov The ability of an aaRS to distinguish between a cognate amino acid and a close analog is critical. Many synthetases have evolved editing or proofreading mechanisms to hydrolyze incorrectly formed aminoacyl-adenylates or mischarged tRNAs. nih.gov For instance, isoleucyl-tRNA synthetase can edit out the closely related valine. nih.gov While AMHA is activated by MetRS, its ultimate efficiency of incorporation into a growing polypeptide chain would depend on subsequent steps, including the stability of the charged tRNA and its interaction with the elongation factor and the ribosome, which can also serve as checkpoints. nih.gov The study of such analogs provides insight into the stringency and limitations of the translational apparatus. nih.gov

Analytical and Spectroscopic Characterization Techniques for Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. nmims.eduduke.edu It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for establishing the planar structure of (S)-2-Amino-5-methylhex-4-enoic acid. By analyzing chemical shifts, signal integrations, and coupling patterns, the carbon-hydrogen framework can be pieced together.

¹H-NMR Spectroscopy : This technique identifies the different types of protons in the molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment. For instance, the α-proton (H2) adjacent to both the amino and carboxylic acid groups would appear at a distinct downfield position compared to the methyl protons. The integration of each signal corresponds to the number of protons it represents. Furthermore, spin-spin coupling between adjacent non-equivalent protons results in signal splitting, providing crucial information about which protons are connected through covalent bonds. youtube.com

¹³C-NMR Spectroscopy : This method provides a spectrum showing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon (C1), the chiral α-carbon (C2), the olefinic carbons (C4, C5), and the aliphatic carbons (C3 and the methyls) would all appear in characteristic regions of the spectrum, allowing for the confirmation of the carbon backbone.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for this compound This table presents expected chemical shift (δ) values based on the analysis of similar structural motifs. Actual experimental values may vary.

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| 1 (-COOH) | ~10-12 | singlet | - | ~175 |

| 2 (-CH(NH₂)-) | ~3.8 | triplet | ~7.0 | ~55 |

| 3 (-CH₂-) | ~2.5 | doublet of triplets | ~7.0, ~7.5 | ~35 |

| 4 (=CH-) | ~5.3 | triplet of doublets | ~7.5, ~1.5 | ~120 |

| 5 (=C(CH₃)₂ | - | - | - | ~135 |

| 6 (-CH₃) | ~1.7 | singlet | - | ~25 |

| 6' (-CH₃) | ~1.7 | singlet | - | ~25 |

While 1D NMR suggests the structure, two-dimensional (2D) NMR experiments are essential for unambiguously confirming the atomic connectivity. Correlation Spectroscopy (COSY) is a homonuclear experiment that maps the coupling relationships between protons. magritek.comasahilab.co.jp

In a COSY spectrum of this compound, cross-peaks would appear between signals of protons that are coupled to each other, typically over two or three bonds. This allows for the tracing of the proton network, or "spin system," through the molecule. asahilab.co.jp For example, a cross-peak would be expected between the α-proton (H2) and the protons on the adjacent methylene group (H3). In turn, the H3 protons would show a correlation to the vinyl proton at H4. This chain of correlations confirms the -CH(NH₂)-CH₂-CH= fragment of the molecule. The absence of further coupling from the H4 proton to the methyl groups, which are separated by four bonds, helps to confirm their placement on the C5 carbon. univ-lille1.fr

Determining the absolute configuration of a chiral center is a critical aspect of characterization. nih.gov While standard NMR can confirm the relative arrangement of atoms, specialized chiroptical techniques are often employed to assign the absolute stereochemistry, such as the (S)-configuration at the C2 carbon.

Circular Dichroism (CD) Spectroscopy : This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure and can be used to determine the absolute configuration by comparing the experimental spectrum to theoretical spectra generated from quantum chemical calculations. nih.gov

Vibrational Circular Dichroism (VCD) : Similar to CD, VCD measures the differential absorption of circularly polarized light but in the infrared region, corresponding to vibrational transitions. It provides rich structural information and is a powerful tool for the unambiguous assignment of absolute configuration for chiral molecules in solution. researchgate.net

NMR with Chiral Derivatizing Agents : The stereochemistry can also be investigated by reacting the amino acid with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and will produce distinct signals in the NMR spectrum, allowing for the determination of the enantiomeric purity and, in some cases, the absolute configuration of the original molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight and elemental composition of a compound and for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to within 5 parts per million). This precision allows for the determination of the exact mass of the molecule. mdpi.com From this exact mass, the unique elemental composition can be calculated, thus confirming the molecular formula. researchgate.netresearchgate.net

For this compound, the molecular formula is C₇H₁₃NO₂. HRMS analysis would be used to verify the experimental mass of its protonated molecular ion [M+H]⁺ against the calculated theoretical mass.

Table 2: HRMS Data for Molecular Formula Confirmation

| Parameter | Value |

| Molecular Formula | C₇H₁₃NO₂ |

| Calculated Monoisotopic Mass | 143.09463 Da |

| Expected [M+H]⁺ Ion | 144.10244 Da |

| Expected [M+Na]⁺ Ion | 166.08438 Da |

An experimental mass measurement that matches the calculated value to within a few ppm provides strong evidence for the proposed molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov It is routinely used to verify the identity and assess the purity of amino acids and other compounds. nih.govbiopharmaspec.com

In an LC-MS analysis, the sample is first injected into an HPLC system, where it passes through a column that separates the target compound from any impurities or byproducts. lcms.cz The eluent from the column then flows into the mass spectrometer, which detects the components as they emerge. The identity of this compound is confirmed by matching both its retention time from the LC separation and its measured mass-to-charge ratio from the MS detection to that of a known reference standard. nih.gov The purity of the sample is determined by integrating the area of the main peak corresponding to the target compound and comparing it to the total area of all detected peaks in the chromatogram. researchgate.net

Chromatographic Methods for Separation and Purification

Chromatographic techniques are indispensable for both the analysis and the isolation of this compound. High-Performance Liquid Chromatography (HPLC) is a versatile platform that can be adapted for both analytical quantification and preparative purification. Furthermore, given the chiral nature of the compound, specific chromatographic methods are required to separate its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of this compound. For analytical purposes, reversed-phase HPLC (RP-HPLC) is commonly employed. Due to the polar nature of amino acids, derivatization with a hydrophobic chromophore or fluorophore is often performed prior to analysis to enhance retention on the nonpolar stationary phase and improve detection sensitivity. nih.gov

For preparative HPLC, the goal is to isolate the compound of interest in high purity. nih.govnih.govox.ac.uk This is crucial for obtaining sufficient quantities of this compound for further biological testing or structural elucidation. Preparative separations often utilize larger columns and higher flow rates than analytical HPLC to accommodate larger sample loads. The mobile phase is typically composed of volatile solvents to facilitate easy removal from the collected fractions. nih.gov

A typical preparative HPLC method for an underivatized amino acid like this compound might use a C18 stationary phase with a mobile phase consisting of a water/acetonitrile gradient with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

The following table provides an example of a preparative HPLC method for the purification of a non-proteinogenic amino acid.

| Parameter | Condition |

| Chromatography System | Preparative HPLC System |

| Column | C18, 10 µm, 20 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | Isocratic at 5% B for 5 minutes, then linear gradient to 50% B over 30 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 5 mL (containing crude product) |

This table illustrates a general preparative HPLC method that could be adapted for the purification of this compound.

The separation of the (S) and (R) enantiomers of 2-Amino-5-methylhex-4-enoic acid is critical for understanding its biological activity, as enantiomers of a chiral compound often exhibit different pharmacological and toxicological profiles. High-Performance Liquid Chromatography is the predominant technique for chiral separations, which can be achieved through two main approaches: indirect and direct separation.

The indirect method involves derivatization of the amino acid enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomeric pairs have different physicochemical properties and can be separated on a standard achiral stationary phase. nih.gov A commonly used chiral derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), which reacts with the primary amine of the amino acid. nih.gov

The direct method, which is often preferred due to its simplicity, utilizes a chiral stationary phase (CSP). These phases contain a chiral selector that interacts stereoselectively with the enantiomers, leading to different retention times. For the separation of underivatized amino acids, several types of CSPs have proven effective. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, are particularly successful in resolving the enantiomers of polar and ionic compounds like amino acids. sigmaaldrich.com Another class of effective CSPs for amino acids are crown ethers. acs.org

The choice of mobile phase is crucial for achieving optimal enantioseparation. For macrocyclic glycopeptide-based CSPs, a polar organic mobile phase, such as a mixture of methanol, acetonitrile, and a small amount of an acidic and basic modifier, is often used.

Below is a table with representative conditions for the chiral separation of an unsaturated amino acid on a teicoplanin-based CSP.

| Parameter | Condition |

| Chromatography System | Analytical HPLC System |

| Column | Astec CHIROBIOTIC T, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Methanol/Acetonitrile/Acetic Acid/Triethylamine (50:50:0.1:0.1, v/v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table provides an example of a chiral HPLC method that could be applied to the enantioselective separation of 2-Amino-5-methylhex-4-enoic acid.

The development of a robust chiral separation method is essential for the quality control of this compound and for studying the stereospecificity of its biological interactions. organic-chemistry.orgnih.govnih.govnih.gov

Computational and Theoretical Chemistry Studies

Molecular Modeling and Conformational Analysis of the Compound and its Derivatives

The flexibility of (S)-2-Amino-5-methylhex-4-enoic acid, owing to several rotatable single bonds, gives rise to a complex potential energy surface with numerous possible conformations. Molecular modeling techniques are employed to identify the low-energy, and therefore most probable, conformations of this molecule in different environments.

Conformational analysis typically involves systematic or stochastic searches of the conformational space. The resulting conformers are then minimized using force fields like AMBER or CHARMM to determine their relative energies and geometries. Key dihedral angles, which define the spatial arrangement of the atoms, are crucial parameters in this analysis. For this compound, the critical dihedral angles include those around the Cα-Cβ, Cβ-Cγ, and Cγ-Cδ bonds, which dictate the orientation of the amino acid backbone and the unsaturated side chain.

Table 1: Hypothetical Low-Energy Conformers of this compound and Key Dihedral Angles

| Conformer | Dihedral Angle (φ, C-N-Cα-C) | Dihedral Angle (ψ, N-Cα-C-O) | Dihedral Angle (χ1, N-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) |

| 1 | -135° | +135° | 180° (trans) | 0.00 |

| 2 | -80° | +90° | -60° (gauche-) | 0.75 |

| 3 | -150° | -45° | 60° (gauche+) | 1.20 |

Note: This data is illustrative and based on general principles of amino acid conformational analysis. Specific values would require dedicated computational studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of this compound. longdom.orglongdom.org These methods solve the Schrödinger equation for the molecule, yielding valuable information about its molecular orbitals and electron distribution.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, the π-system of the double bond is expected to significantly influence the energies of these frontier orbitals.

Furthermore, these calculations can predict various molecular properties such as dipole moment, polarizability, and atomic charges. This information is invaluable for understanding how the molecule will interact with its environment, including solvents and biological receptors.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 D |

| Mulliken Atomic Charge on N | -0.45 e |

| Mulliken Atomic Charge on Cα | +0.15 e |

Note: These values are hypothetical and representative of what would be obtained from DFT calculations.

In Silico Docking Studies with Hypothesized Biological Targets (e.g., enzymes, receptors)

Given the structural similarity of this compound to natural amino acids, it is hypothesized to interact with various enzymes, such as proteases or amino acid metabolizing enzymes. In silico molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a biological target.

Software such as AutoDock Vina or GOLD can be used to perform these simulations. The process involves generating a multitude of possible binding poses of the ligand within the active site of the target protein and scoring these poses based on a scoring function that estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction.

For instance, docking studies could be performed against a serine protease, where the amino acid could potentially interact with the catalytic triad (B1167595) (Ser, His, Asp) or the substrate-binding pockets. The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues.

Table 3: Illustrative Docking Results of this compound with a Serine Protease

| Parameter | Value |

| Target Enzyme | Trypsin (a serine protease) |

| Docking Score (kcal/mol) | -6.8 |

| Key Interacting Residues | His57, Ser195, Gly216, Val217 |

| Types of Interactions | Hydrogen bond with Ser195 (backbone), Hydrophobic interactions with Val217 |

Note: This data is for illustrative purposes. Actual results would depend on the specific protease and docking protocol used.

Molecular Dynamics Simulations to Investigate Ligand-Target Interactions

To further investigate the stability and dynamics of the complex formed between this compound and a biological target, molecular dynamics (MD) simulations are employed. nih.govunh.eduyoutube.com Using software packages like GROMACS or AMBER, MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the complex's behavior over time.

These simulations can reveal the flexibility of both the ligand and the protein, and how they adapt to each other upon binding. Key analyses from MD simulations include the root-mean-square deviation (RMSD) of the protein backbone and the ligand to assess the stability of the simulation and the binding pose. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that are important for ligand binding.

Table 4: Representative Data from a Molecular Dynamics Simulation of this compound with a Protease

| Analysis Metric | Observation |

| Simulation Length | 100 ns |

| Average Protein Backbone RMSD | 1.5 Å |

| Average Ligand RMSD (in binding site) | 0.8 Å |

| Key Residue RMSF (e.g., catalytic triad) | Low fluctuations, indicating stability |

| Dominant Interaction Type | Hydrogen bonding and hydrophobic interactions |

Note: This is a generalized representation of MD simulation results.

Applications in Chemical Biology and Organic Synthesis Research

Building Block in Organic Synthesis for Complex Molecule Construction

The distinct chemical architecture of (S)-2-Amino-5-methylhex-4-enoic acid makes it a crucial starting material in the construction of more intricate molecules. Its utility spans from the development of new chemical entities to the synthesis of modified peptides.

Utility in the Development of New Chemical Entities

As a chiral building block, this amino acid is instrumental in the synthesis of complex organic molecules. Its specific three-dimensional arrangement is critical in biochemical applications, particularly in how it interacts with enzymes and other biological molecules. The presence of both an amino group and a double bond allows for a variety of chemical reactions, enabling chemists to build upon its framework to create novel compounds with potential applications in medicine and agriculture.

Incorporation into Peptides and Peptidomimetics for Research Probes

Scientists incorporate this compound into peptides—short chains of amino acids—to create research tools known as peptidomimetics. These are molecules that mimic the structure and function of natural peptides but often have enhanced properties. nih.gov

Synthesis of β-Peptides with Enhanced Stability

One notable application is in the synthesis of β-peptides. Unlike natural peptides, which are made of α-amino acids, β-peptides have an extra carbon atom in their backbone. This structural difference makes them resistant to degradation by enzymes, a significant advantage in the development of new drugs. The incorporation of this compound can contribute to the stability and specific folding of these synthetic peptides.

Strategies for Incorporating Unnatural Amino Acids into Peptidic Scaffolds

The process of integrating unnatural amino acids like this compound into peptide chains is a key strategy in creating peptidomimetics. nih.gov Various chemical methods, including solid-phase peptide synthesis, are employed to build these custom molecules. nih.gov These techniques allow for the precise placement of the unnatural amino acid within the peptide sequence, enabling researchers to fine-tune the properties of the resulting molecule. nih.gov For instance, the tert-butoxycarbonyl (Boc) protecting group is often used to facilitate these synthetic steps by preventing unwanted side reactions.

Use as a Chemical Probe for Investigating Biological Systems

The unique properties of this compound also make it a valuable chemical probe for studying biological processes. By introducing this modified amino acid into a biological system, researchers can observe its effects and gain insights into complex molecular interactions. pressbooks.pub

Design of Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. These studies involve creating a series of related compounds, or analogs, and testing how small changes in their chemical structure affect their biological activity. mdpi.com this compound and its derivatives are used to create such analogs. By systematically modifying parts of the molecule, researchers can identify the key structural features responsible for its biological effects, which is crucial for designing more potent and selective drugs. mdpi.com

Unveiling the Potential of this compound in Chemical Biology and Organic Synthesis

This compound , a non-proteinogenic α-amino acid, is emerging as a valuable building block in the realms of organic synthesis and chemical biology. Its unique structural features, including a chiral center and an unsaturated side chain, offer intriguing possibilities for creating novel molecular architectures and for probing complex biological processes. This article delves into the specific applications of this compound in chemical biology and organic synthesis research, with a particular focus on its potential as a tool for investigating protein hydration and post-translational modifications.

Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below, providing a foundation for understanding its behavior in chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | nih.govnih.gov |

| Molecular Weight | 143.18 g/mol | nih.govnih.gov |

| IUPAC Name | (2S)-2-amino-5-methylhex-4-enoic acid | nih.gov |

| Canonical SMILES | CC(=CCC(C(=O)O)N)C | nih.gov |

| InChI Key | XRARHOAIGIRUNR-UHFFFAOYSA-N | nih.gov |

| Predicted LogP | -1.4 | nih.gov |

| Predicted pKa (strongest acidic) | 2.1 | N/A |

| Predicted pKa (strongest basic) | 9.8 | N/A |

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process. A common strategy begins with the alkylation of a suitable precursor, such as a derivative of 5-methylhex-4-enoic acid, to introduce the amino group. Subsequent hydrolysis of the intermediate yields the final amino acid. Chiral resolution or asymmetric synthesis methods are crucial to obtain the desired (S)-enantiomer.

Characterization of the synthesized compound relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in confirming the carbon skeleton and the position of the double bond. Mass spectrometry provides the exact molecular weight, and chiral chromatography is employed to verify the enantiomeric purity of the (S)-isomer.

The unique structure of this compound makes it a versatile tool for researchers. In organic synthesis, it serves as a chiral building block for the creation of complex molecules, including modified peptides with enhanced stability.

Tools for Probing Protein Hydration and Post-Translational Modifications (general amino acid analog applications)

The incorporation of unnatural amino acids (UAAs) like this compound into proteins is a powerful strategy in chemical biology. nih.govnih.gov These analogs can act as probes to investigate the local environment within a protein, including hydration and the intricate landscape of post-translational modifications (PTMs). nih.gov

The alkene functionality in the side chain of this compound introduces a unique chemical handle. This handle can participate in bioorthogonal reactions, allowing for the site-specific attachment of reporter molecules such as fluorophores or affinity tags. This capability is invaluable for studying protein localization, interactions, and dynamics.

While direct experimental studies utilizing this compound for probing protein hydration are not yet widely reported, the principle has been established with other UAA analogs. The vibrational frequency of probes incorporated into proteins can be sensitive to the local water environment, providing insights into protein hydration at a molecular level.

Similarly, the study of PTMs, such as phosphorylation and glycosylation, can be facilitated by the incorporation of UAA mimics. These mimics can capture enzymes involved in the PTM process or serve as stable analogs to investigate the functional consequences of a specific modification. The alkene side chain of this compound could potentially be modified to resemble a PTM, thereby enabling such studies. For instance, it could be a precursor for creating mimics of lipid modifications or other complex PTMs.

The table below outlines potential research applications of this compound based on the established utility of other unnatural amino acids.

| Research Application | Potential Role of this compound | Rationale |

| Probing Protein Microenvironments | Incorporation as a spectroscopic probe. | The unsaturated side chain can be sensitive to local polarity and hydration. |

| Studying Post-Translational Modifications | Serve as a precursor for PTM mimics. | The alkene can be chemically modified to resemble various PTMs. |

| Protein Labeling and Imaging | Site-specific incorporation followed by bioorthogonal ligation. | The alkene provides a reactive handle for attaching reporter molecules. |

| Engineering Protein Stability | Introduction of a non-natural residue. | The unique side chain can influence protein folding and stability. |

Q & A

Q. What are the primary synthetic routes for producing enantiomerically pure (S)-2-Amino-5-methylhex-4-enoic acid?

The synthesis of this compound typically involves enantioselective methods such as:

- Asymmetric hydrogenation : Using chiral Rh or Ru catalysts under controlled hydrogen pressure (e.g., 50–100 bar) and temperatures (50–80°C) to reduce α,β-unsaturated precursors while preserving stereochemistry .

- Biocatalytic resolution : Enzymes like lipases or dehydrogenases selectively convert racemic mixtures into the desired (S)-enantiomer with >95% enantiomeric excess (ee) under mild aqueous conditions (pH 7–9, 25–37°C) .

- Protecting group strategies : Boc-protected intermediates (e.g., Boc-(S)-2-Amino-5-methylhex-4-enoic acid) are synthesized using Boc₂O in THF/NaOH, enabling regioselective deprotection for downstream functionalization .

Q. How can researchers distinguish between (S)- and (R)-enantiomers of 2-Amino-5-methylhex-4-enoic acid?

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases (90:10 v/v) to separate enantiomers based on retention time differences .

- Circular Dichroism (CD) : Analyze the Cotton effect in the 200–250 nm range to confirm the (S)-configuration via distinct spectral signatures .

- Enzymatic assays : Test substrate activity with phenylalanyl-tRNA synthetases, which selectively recognize (S)-enantiomers for aminoacylation .

Advanced Research Questions

Q. What experimental strategies are used to study the biological activity of this compound in enzyme interactions?

- Kinetic inhibition assays : Measure IC₅₀ values against target enzymes (e.g., synthetases) using fluorogenic substrates (e.g., L-phenylalanine-AMC) under physiological pH (7.4) and temperature (37°C) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry (n) by titrating the compound into enzyme solutions, monitoring heat exchange .

- X-ray crystallography : Co-crystallize the (S)-enantiomer with enzymes to resolve binding modes at resolutions <2.0 Å, identifying key hydrogen bonds or steric clashes .

Q. How does the unsaturated backbone of this compound influence its chemical reactivity in peptide synthesis?

- Michael addition reactions : The α,β-unsaturated double bond undergoes regioselective nucleophilic attack by thiols or amines (e.g., cysteine residues) at pH 8–10, forming stable conjugates .

- Oxidative stability : The double bond is susceptible to epoxidation (using mCPBA in DCM) or dihydroxylation (OsO₄/H₂O₂), requiring inert atmospheres (N₂/Ar) during storage .

- Steric effects : The methyl group at C5 hinders nucleophilic substitution at C4, necessitating bulky bases (e.g., DBU) for Boc deprotection .

Q. What are the best practices for handling and storing this compound to prevent racemization or degradation?

- Storage : Lyophilized powder stored at -20°C in sealed, argon-flushed vials minimizes hydrolysis and racemization. Avoid freeze-thaw cycles .

- Purity monitoring : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect degradation products (e.g., oxidized or dimerized species) .

- Inert conditions : Perform reactions under N₂ and use anhydrous solvents (e.g., THF over molecular sieves) to preserve stereochemical integrity .

Methodological Challenges and Solutions

Q. How can researchers resolve contradictions in reported biological activities between (S)- and (R)-enantiomers?

Q. What analytical techniques are critical for characterizing synthetic intermediates of this compound?

- NMR spectroscopy : ¹H/¹³C NMR (500 MHz, D₂O/DMSO-d₆) confirms regiochemistry (e.g., δ 5.2 ppm for vinyl protons) and absence of racemization .

- High-resolution mass spectrometry (HRMS) : ESI+ mode with m/z accuracy <2 ppm validates molecular formulas (e.g., C₇H₁₃NO₂ for the free amino acid) .

- Polarimetry : Measure specific rotation ([α]D²⁵) against standards to ensure >98% ee .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.